N-(3,5-dichlorophényl)maléimide

Vue d'ensemble

Description

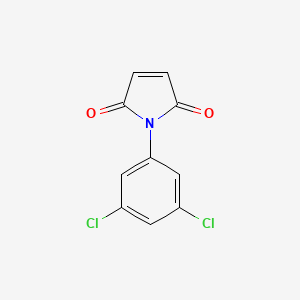

N-(3,5-Dichlorophenyl)maleimide is a synthetic compound with the molecular formula C10H5Cl2NO2. It is widely used in various fields of research and industry due to its unique chemical properties. This compound is known for its role as a protective and curative fungicide and its ability to participate in various chemical reactions, making it a valuable tool in organic synthesis .

Applications De Recherche Scientifique

N-(3,5-Dichlorophenyl)maleimide has a wide range of applications in scientific research:

Chemistry: Used as a dienophile in Diels-Alder reactions and as a dipolarophile in cycloaddition reactions

Biology: Acts as a chemical probe for studying protein structures and interactions.

Medicine: Investigated for its potential use in cancer therapy as part of immunoconjugates.

Industry: Employed as a fungicide in agriculture to protect crops from fungal infections.

Mécanisme D'action

Target of Action

N-(3,5-Dichlorophenyl)maleimide, also known as 1-(3,5-dichlorophenyl)-1H-pyrrole-2,5-dione, primarily targets thiol groups . The compound is known to react with thiol groups to generate a thiosuccinimide product . This reaction is a type of “click chemistry” reaction known as the thiol-Michael addition .

Mode of Action

The compound interacts with its targets through a thiol-Michael addition . Specifically, the reaction between a free thiol and a maleimido group is an addition reaction . This reaction is chemoselective for thiols at pH 6.5 to 7.5 . Above pH 7.5, free primary amines react competitively with thiols at the maleimide C=C bond .

Result of Action

The primary result of N-(3,5-Dichlorophenyl)maleimide’s action is the formation of a thiosuccinimide product with thiol groups . This reaction could potentially modify the function of proteins containing cysteine residues.

Action Environment

The action of N-(3,5-Dichlorophenyl)maleimide is influenced by the pH of the environment . The compound is chemoselective for thiols at pH 6.5 to 7.5, but above pH 7.5, free primary amines can compete with thiols for reaction with the maleimide C=C bond . This suggests that the compound’s action, efficacy, and stability could be affected by changes in pH, such as those occurring in different parts of the body or as a result of disease states.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-(3,5-Dichlorophenyl)maleimide can be synthesized through a multi-step process. One common method involves the reaction of maleic anhydride with 3,5-dichloroaniline. The process typically includes the following steps:

Formation of Maleanilic Acid: Maleic anhydride reacts with 3,5-dichloroaniline to form maleanilic acid.

Cyclization: The maleanilic acid is then cyclized to form N-(3,5-Dichlorophenyl)maleimide.

Industrial Production Methods: In industrial settings, the synthesis of N-(3,5-Dichlorophenyl)maleimide follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis .

Analyse Des Réactions Chimiques

N-(3,5-Dichlorophenyl)maleimide undergoes various types of chemical reactions, including:

Diels-Alder Reactions: It reacts smoothly with a variety of substituted fulvenes to give endo adducts.

Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions, forming cycloadducts with different reagents.

Common Reagents and Conditions:

Diels-Alder Reactions: Typically involve fulvenes and may use Lewis acid catalysts.

Cycloaddition Reactions: Involve nitrile oxides and other dipolarophiles.

Major Products Formed:

Endo Adducts: From Diels-Alder reactions.

Cycloadducts: From 1,3-dipolar cycloaddition reactions

Comparaison Avec Des Composés Similaires

N-(3,5-Dichlorophenyl)maleimide can be compared with other N-phenylmaleimides, such as:

- N-(2,3-Dichlorophenyl)maleimide

- N-(2,4-Dichlorophenyl)maleimide

- N-(2,6-Dichlorophenyl)maleimide

Uniqueness:

- Reactivity: N-(3,5-Dichlorophenyl)maleimide exhibits unique reactivity due to the positioning of the chlorine atoms, which influences its electronic properties and steric effects .

- Applications: While other N-phenylmaleimides are also used in similar reactions, N-(3,5-Dichlorophenyl)maleimide is particularly noted for its fungicidal properties .

Activité Biologique

N-(3,5-Dichlorophenyl)maleimide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

N-(3,5-Dichlorophenyl)maleimide is a derivative of maleimide with a dichlorophenyl substituent. Its chemical formula is , indicating the presence of two chlorine atoms on the phenyl ring, which significantly influences its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of N-(3,5-Dichlorophenyl)maleimide against various pathogens. For instance:

- Fungal Inhibition : In a series of evaluations involving 63 maleimide derivatives, N-(3,5-Dichlorophenyl)maleimide exhibited promising antifungal activity against Sclerotinia sclerotiorum, with an effective concentration (EC50) of 1.11 µg/mL, outperforming the commercial fungicide dicloran (EC50 = 1.72 µg/mL) .

Anticancer Properties

The compound has also been investigated for its potential anticancer properties. It may interact with specific molecular targets involved in cancer cell proliferation and survival pathways. The precise mechanisms are still under investigation, but initial findings suggest that it may inhibit certain enzymes or receptors critical for tumor growth.

The biological activity of N-(3,5-Dichlorophenyl)maleimide is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, potentially leading to reduced cell viability in cancerous cells.

- Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways that are crucial for cell growth and survival.

Study 1: Antifungal Evaluation

A study conducted by Prasad et al. (2014) evaluated multiple maleimides for their antifungal properties. N-(3,5-Dichlorophenyl)maleimide was among the top performers with an EC50 value indicating high potency against fungal pathogens .

| Compound | EC50 (µg/mL) | Comparison with Dicloran |

|---|---|---|

| N-(3,5-Dichlorophenyl)maleimide | 1.11 | Better (1.72) |

| N-octyl-3-methylmaleimide | 1.01 | Better (1.72) |

| Dicloran | 1.72 | - |

Propriétés

IUPAC Name |

1-(3,5-dichlorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-6-3-7(12)5-8(4-6)13-9(14)1-2-10(13)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSFTHGZMNLASE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178820 | |

| Record name | N-(3,5-Dichlorophenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24096-52-4 | |

| Record name | N-(3,5-Dichlorophenyl)maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024096524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,5-Dichlorophenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.